

# Technical Support Center: MOP 35 Solvent Exchange and Activation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MOP 35

Cat. No.: B1177889

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing framework collapse of **MOP 35** during solvent exchange and activation procedures.

## Frequently Asked Questions (FAQs)

Q1: What is **MOP 35**?

A1: **MOP 35** is a discrete, porous Metal-Organic Polyhedra with the chemical formula  $[Co_{24}(BTC4A)_6(\mu_4-Cl)_6(1,4-BDC)_{12}] \cdot 6Hdma$ . It is constructed from cobalt ions, and two different carboxylate linkers, forming a stable, cage-like structure. Its porosity makes it a candidate for applications such as gas storage and drug delivery.

Q2: What is "framework collapse" in the context of **MOP 35**?

A2: For a discrete molecular cage like **MOP 35**, "framework collapse" refers to the loss of long-range crystalline order and a significant reduction in accessible porosity upon removal of guest solvent molecules from the pores. This can manifest as a transition from a crystalline powder to an amorphous solid, as observed by techniques like Powder X-ray Diffraction (PXRD).

Q3: Why is solvent exchange necessary before activating **MOP 35**?

A3: The synthesis of **MOP 35** typically occurs in a high-boiling point solvent like N,N-dimethylformamide (DMF). Direct removal of such solvents often requires harsh conditions

(high temperature and vacuum) which can lead to the collapse of the MOP's porous structure due to strong capillary forces. Solvent exchange replaces the high-boiling point solvent with a more volatile, lower surface tension solvent that can be removed under milder conditions, thereby preserving the structural integrity of the MOP.

Q4: What are the key solvent properties to consider for a successful solvent exchange?

A4: The ideal solvent for exchange should have a low surface tension to minimize capillary stress, a relatively low boiling point for easy removal, and should be a "good" solvent for the initial synthesis solvent to ensure complete displacement. It should also not react with the MOP itself.

## Troubleshooting Guide: Preventing Framework Collapse

This guide addresses common issues encountered during the solvent exchange and activation of **MOP 35**.

Problem	Possible Cause(s)	Recommended Solution(s)
Loss of crystallinity after solvent exchange (as seen in PXRD)	<p>1. The exchange solvent has a high surface tension, causing capillary forces that disrupt the crystal packing.</p> <p>2. The MOP is unstable in the chosen exchange solvent.</p> <p>3. Incomplete exchange of the original high-boiling solvent.</p>	<p>1. Select an exchange solvent with a lower surface tension (see Table 1).</p> <p>2. Perform a small-scale stability test by soaking a small amount of MOP 35 in the potential exchange solvent and analyzing its crystallinity after 24 hours.</p> <p>3. Increase the duration and/or frequency of the solvent exchange steps. Use a series of intermediate solvents with graded polarity if necessary.</p>
Low surface area after activation	<p>1. Partial collapse of the porous structure during solvent removal.</p> <p>2. Incomplete removal of the exchange solvent.</p> <p>3. The MOP has aggregated, blocking pore access.</p>	<p>1. Use a solvent with a very low surface tension for the final exchange (e.g., hexane or supercritical CO<sub>2</sub>).</p> <p>2. Increase the activation temperature gradually and/or extend the activation time under high vacuum.</p> <p>3. Consider a final wash with a non-polar, volatile solvent to reduce inter-particle aggregation.</p>
Sample becomes an amorphous powder after activation	<p>1. The activation temperature is too high, leading to thermal decomposition.</p> <p>2. The capillary forces during solvent evaporation were too strong for the MOP to withstand.</p>	<p>1. Determine the thermal stability of the solvated MOP using Thermogravimetric Analysis (TGA) to select an appropriate activation temperature.</p> <p>2. Employ supercritical CO<sub>2</sub> drying as a gentle activation method that avoids the liquid-gas phase</p>

transition and associated capillary forces.

## Quantitative Data

Table 1: Properties of Common Solvents for **MOP 35** Solvent Exchange

Solvent	Boiling Point (°C)	Vapor Pressure (Torr @ 20°C)	Surface Tension (dyn/cm @ 20°C)	Density (g/mL @ 20°C)	Dielectric Constant
N,N-Dimethylformamide (DMF)					
Dimethylformamide (DMF)	153	2.7	36.76	0.944	36.7
Acetone	56.2	184.5	23.32	0.786	20.7
Acetonitrile	81.6	88.8	19.10	0.786	37.5
Chloroform	61.7	158.4	27.16	1.498	4.81
Dichloromethane (DCM)	39.75	350	28.12	1.326	9.08
Ethanol	78.5	43.9	22.32	0.789	24.6
Hexane	68.7	124	17.91	0.655	1.88
Methanol	64.7	97	22.55	0.792	32.7
Toluene	111	28.5	28.53	0.867	2.38
Water	100	17.54	72.8	0.998	80.1

## Experimental Protocols

### 1. General Solvent Exchange Protocol for **MOP 35**

This protocol outlines a general procedure for exchanging the synthesis solvent (e.g., DMF) with a more volatile solvent prior to activation.

- Initial Wash: After synthesis and isolation of **MOP 35** crystals, wash the bulk sample with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
- Solvent Exchange:
  - Decant the DMF and add an intermediate solvent such as acetone (20 mL).
  - Allow the **MOP 35** crystals to soak in acetone for at least 6-8 hours with gentle agitation.
  - Decant the acetone and replenish with fresh acetone. Repeat this step 3-5 times to ensure complete exchange of the DMF.
  - For the final exchange, a lower surface tension solvent like hexane can be used. Follow the same procedure as with acetone, soaking for 6-8 hours and repeating the wash 3-5 times.
- Verification of Exchange (Optional): To confirm the complete removal of DMF, a small sample of the solvent-exchanged **MOP 35** can be digested in deuterated acid (e.g., DCI in D<sub>2</sub>O) and analyzed by <sup>1</sup>H NMR spectroscopy. The absence of DMF signals indicates a successful exchange.

## 2. Thermal Activation Protocol

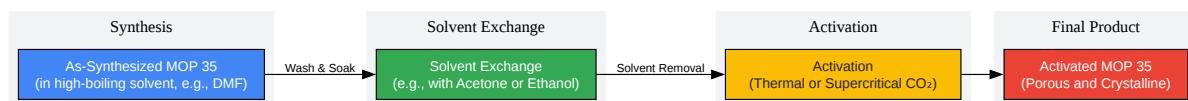
- Sample Preparation: Place the solvent-exchanged **MOP 35** in a Schlenk flask or a suitable sample tube for a vacuum line.
- Activation:
  - Slowly apply a dynamic vacuum to the sample at room temperature for 1-2 hours to remove the bulk of the exchange solvent.
  - Gradually increase the temperature to a predetermined activation temperature (e.g., 80-120 °C, determined by TGA) while maintaining a high vacuum (<10<sup>-3</sup> Torr).
  - Hold the sample at the activation temperature under high vacuum for 12-24 hours to ensure complete removal of the solvent.

- Cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., N<sub>2</sub> or Ar).

### 3. Supercritical CO<sub>2</sub> Drying Protocol (Gentle Activation)

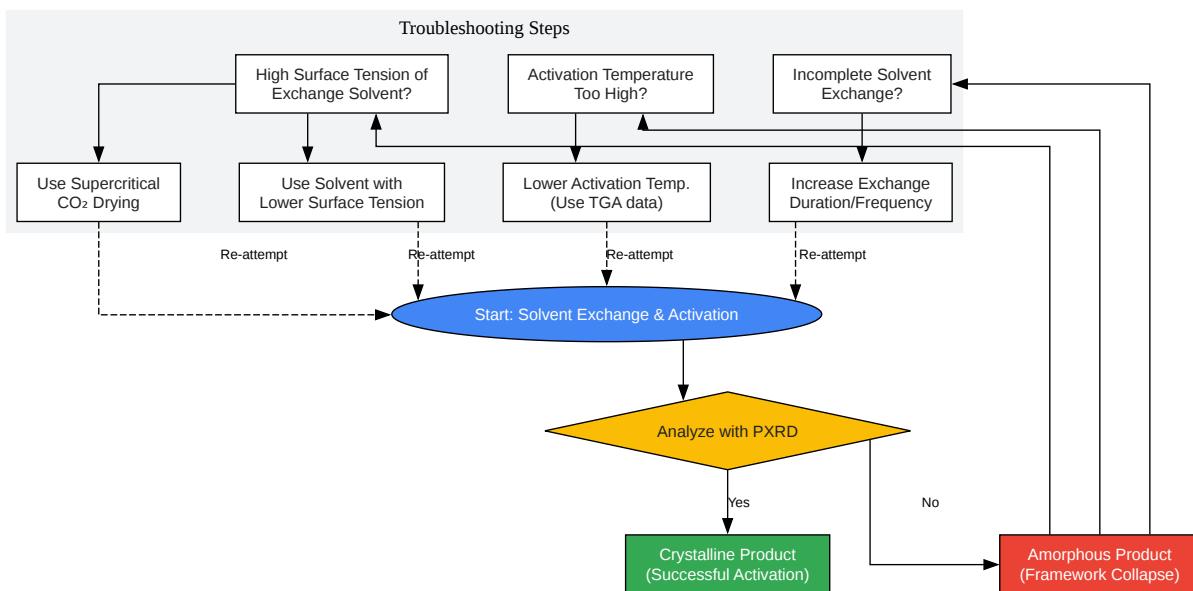
- Solvent Exchange to a CO<sub>2</sub>-miscible Solvent: Following the general solvent exchange protocol, perform a final exchange into a solvent that is miscible with liquid CO<sub>2</sub>, such as ethanol or acetone.
- Supercritical Drying:
  - Place the sample in the chamber of a critical point dryer.
  - Cool the chamber (typically to 5-10 °C) and flush with liquid CO<sub>2</sub> to replace the exchange solvent.
  - Once the solvent is fully exchanged with liquid CO<sub>2</sub>, seal the chamber and heat it above the critical temperature of CO<sub>2</sub> (31.1 °C).
  - Slowly vent the supercritical CO<sub>2</sub> gas, ensuring the pressure is released gradually to avoid structural damage.
  - The resulting activated **MOP 35** should be a dry, crystalline powder.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the successful activation of **MOP 35**.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for framework collapse in **MOP 35**.

- To cite this document: BenchChem. [Technical Support Center: MOP 35 Solvent Exchange and Activation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1177889#preventing-framework-collapse-in-mop-35-during-solvent-exchange\]](https://www.benchchem.com/product/b1177889#preventing-framework-collapse-in-mop-35-during-solvent-exchange)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)